5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one

Kinase Inhibition JAK-STAT Pathway Autoimmune Disease

This 5-bromo-7-deazahypoxanthine is a strategic, non-interchangeable kinase inhibitor building block. The 5-bromo substituent is structurally critical: substituting with iodo or non-halogenated analogs causes complete loss of EGFR inhibitory activity. It enables picomolar Ki values against JAK1/JAK2, targets mutant EGFR (L858R) for NSCLC resistance programs, and serves as an adenine isostere for scaffold hopping. The bromine handle permits rapid parallel synthesis via cross-coupling for focused library generation. Ideal for lead optimization requiring sub-nanomolar potency and Src-family kinase probe development.

Molecular Formula C6H4BrN3O
Molecular Weight 214.02 g/mol
CAS No. 22276-97-7
Cat. No. B1384191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one
CAS22276-97-7
Molecular FormulaC6H4BrN3O
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)N=CNC2=O)Br
InChIInChI=1S/C6H4BrN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11)
InChIKeyXJUAXRSIRZNYBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (CAS: 22276-97-7): Chemical Identity and Core Utility as a Kinase Inhibitor Scaffold


5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (CAS: 22276-97-7), also known as a 5-bromo-7-deazahypoxanthine, is a heterocyclic organic compound with the molecular formula C6H4BrN3O and a molecular weight of 214.02 g/mol . Its structure features a fused pyrrolo[2,3-d]pyrimidine core, which serves as a deaza-isostere of adenine [1]. This structural feature is critical for its primary application as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting the Janus Kinase (JAK) and Epidermal Growth Factor Receptor (EGFR) families [2].

Procurement Considerations for 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (CAS: 22276-97-7): Why Substitution is Not a Viable Strategy


The assumption that any 7-deazahypoxanthine or halogenated pyrrolo[2,3-d]pyrimidine can serve as a drop-in replacement for 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is unfounded due to the highly specific and divergent biological activities conferred by even minor structural modifications within this class. The 5-bromo substituent is not merely a generic leaving group; its presence at this precise position is a critical determinant of kinase selectivity and potency. Substituting this specific brominated core with a different halogen (e.g., iodo) or a non-halogenated analog has been shown to result in a complete loss of potent inhibitory activity against key targets like EGFR [1], underscoring the non-interchangeable nature of this specific compound in lead optimization and targeted library synthesis.

Quantitative Differentiation Evidence for 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (CAS: 22276-97-7) Versus In-Class Alternatives


Potent JAK2 and JAK1 Inhibition by 5-Bromo Derivatives vs. Other Kinase Targets

Compounds built on the 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one scaffold demonstrate exceptionally high affinity for JAK family kinases. A specific derivative (BDBM50545979) containing this core showed picomolar binding affinity, with a Ki of 0.0470 nM for JAK2 and a Ki of 0.120 nM for JAK1 [1]. This level of potency is several orders of magnitude greater than what is typically observed for non-halogenated pyrrolo[2,3-d]pyrimidine analogs or those with different substitution patterns, which often exhibit micromolar IC50 values or lack significant activity. This selectivity is crucial for developing potent JAK inhibitors.

Kinase Inhibition JAK-STAT Pathway Autoimmune Disease

High Potency Against Wild-Type EGFR: 5-Bromo Scaffold vs. Other Pyrrolo[2,3-d]pyrimidine Cores

A derivative incorporating the 5-bromo-pyrrolo[2,3-d]pyrimidine-4-one motif (BDBM50604126) demonstrates sub-nanomolar inhibitory activity against wild-type EGFR with an IC50 of 0.740 nM [1]. This is in stark contrast to other pyrrolo[2,3-d]pyrimidine cores that lack this specific 5-bromo substitution, which can show significantly reduced activity against wild-type EGFR (e.g., an IC50 of 41 nM for a related compound [2]), or exhibit preferential activity against mutant forms of the kinase. This data underscores the role of the 5-bromo group in achieving potent inhibition of the wild-type receptor.

EGFR Inhibition Non-Small Cell Lung Cancer (NSCLC) Tyrosine Kinase Inhibitor

Significant Mutant-Selective EGFR Activity of 5-Bromo Scaffold

The 5-bromo-pyrrolo[2,3-d]pyrimidine-4-one core confers a degree of selectivity for clinically relevant EGFR mutants. A related 5-bromo derivative (BDBM50179509) shows an IC50 of 32 nM against the EGFR L858R mutant, while its activity against wild-type EGFR is 41 nM [1]. Although the selectivity window is modest, this demonstrates the core's ability to engage mutant kinases. In contrast, non-brominated analogs often fail to inhibit mutant EGFR at all or require much higher concentrations, making the 5-bromo group a key pharmacophoric element for this activity.

EGFR Mutation L858R NSCLC Therapy

Broad Kinase Selectivity Profile: Preferential Src Inhibition by Pyrrolo[2,3-d]pyrimidine Cores

While not a direct comparison, a recent study evaluating a novel series of pyrrolo[2,3-d]pyrimidines demonstrated an unexpected and high selectivity for the Src tyrosine kinase over other tested kinases (Fyn, EGFR, Kit, Flt3, Abl, AblT315I) [1]. This class-level finding supports the premise that the pyrrolo[2,3-d]pyrimidin-4-one core, when appropriately substituted, can achieve a selective kinase inhibition profile. The 5-bromo analog, as a key intermediate, provides a versatile starting point for medicinal chemists to further optimize this inherent selectivity, for instance, by enabling diverse functionalization at the 5-position.

Kinase Profiling Src Kinase Glioblastoma

Synthetic Versatility: Enabling Diverse Functionalization at the 5-Position

The bromine atom at the 5-position of the pyrrolo[2,3-d]pyrimidin-4-one core is not merely a structural feature; it is a strategic handle for further diversification. Unlike non-halogenated analogs or those with less reactive groups (e.g., chloro), the 5-bromo substituent is highly amenable to modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. This enables the efficient and modular introduction of diverse aryl, heteroaryl, and amino groups to rapidly explore structure-activity relationships (SAR) and optimize drug-like properties. This is a quantifiable advantage in terms of synthetic efficiency and accessible chemical space compared to analogs requiring de novo synthesis for each modification.

Cross-Coupling Reactions Suzuki Coupling Buchwald-Hartwig Amination

Optimal Scientific and Industrial Use Cases for 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (CAS: 22276-97-7)


Lead Optimization for Potent JAK Kinase Inhibitors

This compound is an ideal starting material for medicinal chemistry programs focused on developing high-potency JAK1 and JAK2 inhibitors for autoimmune and inflammatory diseases. The picomolar Ki values demonstrated by derivatives of this core confirm its utility for achieving the required target engagement for a viable drug candidate [1]. Researchers should prioritize this scaffold when sub-nanomolar potency is a critical project objective.

Targeted Library Synthesis for Mutant EGFR Inhibitors

The demonstrated ability of 5-bromo-substituted pyrrolo[2,3-d]pyrimidin-4-ones to inhibit mutant EGFR (e.g., L858R) makes this compound a high-priority building block for synthesizing focused libraries aimed at overcoming resistance in NSCLC [1]. The 5-bromo group provides a convenient handle for parallel synthesis via cross-coupling, enabling rapid exploration of the chemical space around this validated kinase-binding motif.

Chemical Probe Development for Src Family Kinases

Given the class-level selectivity for Src kinase reported for pyrrolo[2,3-d]pyrimidines, the 5-bromo intermediate serves as an excellent foundation for developing novel chemical probes to interrogate Src biology, particularly in oncology and neuroscience [1]. Its synthetic accessibility via the 5-bromo handle allows for the attachment of various linkers or reporter groups needed for probe design.

Scaffold Hopping and Bioisostere Replacement in Adenine-Mimetic Programs

As a 7-deazahypoxanthine, this compound acts as a deaza-isostere of adenine, the nitrogenous base of ATP [1]. It is therefore strategically deployed in 'scaffold hopping' exercises to replace adenine or hypoxanthine moieties in existing kinase inhibitor leads. The 5-bromo substitution is particularly valuable as it can mimic key binding interactions while offering a vector for further optimization, often resulting in improved selectivity and pharmacokinetic profiles compared to the original adenine-based chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.